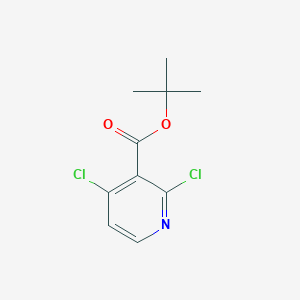

N-(2,4-diméthoxyphényl)-4-oxo-3-pentyl-2-sulfanylidène-1H-quinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

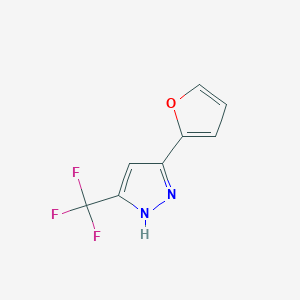

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.

BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

La structure du composé suggère des propriétés antimicrobiennes potentielles. En effet, des chercheurs ont synthétisé de nouveaux dérivés basés sur le squelette de dithiolopyrrolone. Ces dérivés inhibent l'ARN polymérase bactérienne (RNAP), une enzyme cruciale impliquée dans la synthèse de l'ARN chez les bactéries . Notamment :

Développement de médicaments

Compte tenu du besoin urgent de nouveaux médicaments antibactériens, les composés ciblant la RNAP bactérienne sont attrayants. Les rifamycines traditionnelles (par exemple, la rifampicine) se lient à la RNAP bactérienne, mais une résistance est apparue. La « région de commutation » de la RNAP bactérienne, distincte des sites précédemment caractérisés, présente un nouveau site de liaison aux médicaments. Le composé 7b interagit avec cette région, ce qui en fait une structure principale potentielle pour le développement d'inhibiteurs puissants de la RNAP bactérienne .

Études de cytotoxicité

La cytotoxicité du composé 7b contre les cellules LO2 a été évaluée. Comprendre son impact sur les cellules humaines normales est crucial pour l'évaluation de la sécurité des médicaments .

Propriétés biochimiques

Les propriétés biochimiques jouent un rôle essentiel dans la découverte de médicaments. Des outils informatiques comme Molsoft valident ces propriétés, garantissant la pertinence du composé pour un développement ultérieur .

Thérapies combinées

Compte tenu de la montée des bactéries multirésistantes, la combinaison du composé 7b avec des antibiotiques existants pourrait produire des effets synergiques. L'investigation de ces thérapies combinées est une voie qui vaut la peine d'être explorée.

En résumé, la N-(2,4-diméthoxyphényl)-4-oxo-3-pentyl-2-sulfanylidène-1H-quinazoline-7-carboxamide est prometteuse comme agent antibactérien potentiel, et sa structure unique invite à de nouvelles recherches dans plusieurs disciplines . Si vous souhaitez plus de détails ou des applications supplémentaires, n'hésitez pas à demander !

Propriétés

Numéro CAS |

421590-58-1 |

|---|---|

Formule moléculaire |

C22H25N3O4S |

Poids moléculaire |

427.52 |

Nom IUPAC |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-18(16)24-22(25)30)20(26)23-17-10-8-15(28-2)13-19(17)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30) |

Clé InChI |

HUJULOHGFPHVIM-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)NC1=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2506315.png)

![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2506325.png)

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)